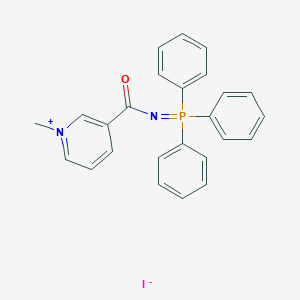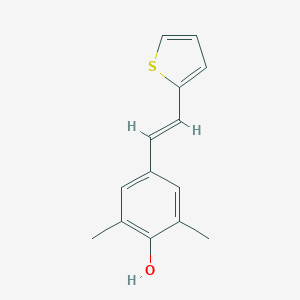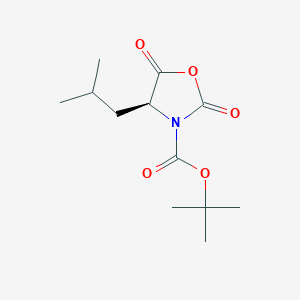
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a glutamate transporter inhibitor, and its mechanism of action involves blocking the reuptake of glutamate, which is an essential neurotransmitter in the central nervous system.
作用机制
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate works by blocking the reuptake of glutamate by the excitatory amino acid transporter (EAAT). EAATs are responsible for the uptake of glutamate from the synaptic cleft, which is necessary to terminate glutamatergic neurotransmission. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate binds to the EAATs and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
生化和生理效应
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter associated with reward and motivation.
实验室实验的优点和局限性
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a selective inhibitor of EAATs, which makes it an ideal tool for studying glutamate transporters. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is also relatively stable and has a long half-life, which allows for prolonged experiments. However, Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several limitations for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is not selective for a specific EAAT subtype, which can lead to off-target effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate also has a low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research on Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate. One potential direction is to investigate the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, which could have therapeutic implications for these diseases. Another potential direction is to develop more selective inhibitors of EAATs, which could reduce off-target effects and increase the specificity of experiments. Finally, future research could focus on the development of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties, which could make it easier to work with in experimental settings.
Conclusion:
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, is a glutamate transporter inhibitor that has gained significant attention in the scientific community due to its potential applications in research. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, increase the release of dopamine in the brain, and have potential therapeutic implications for neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments, but also has limitations, such as low solubility and off-target effects. Future research could focus on investigating the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, developing more selective inhibitors of EAATs, and developing Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties.
合成方法
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is synthesized through a multi-step process that involves the reaction of tert-butyl 2-oxoacetate with 2-methylpropylamine to form tert-butyl (2-methylpropyl) carbamate. The carbamate is then reacted with ethyl chloroformate to produce tert-butyl (2-methylpropyl) carbamoyl chloride, which is subsequently reacted with glycine to form Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate.
科学研究应用
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been used in a wide range of scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to inhibit the reuptake of glutamate, leading to an increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes.
属性
CAS 编号 |
125814-33-7 |
|---|---|
产品名称 |
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
分子式 |
C12H19NO5 |
分子量 |
257.28 g/mol |
IUPAC 名称 |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
InChI 键 |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



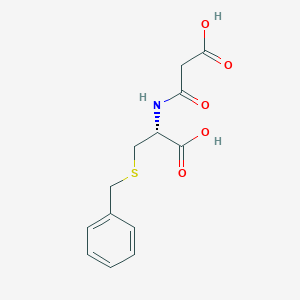
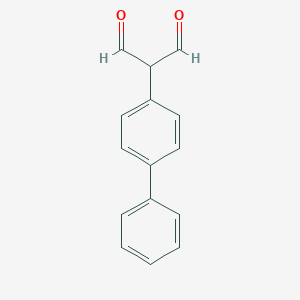
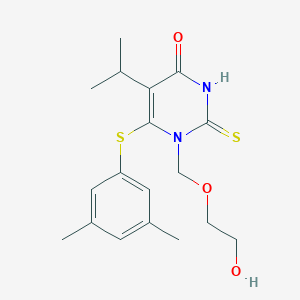
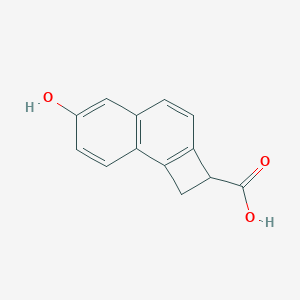
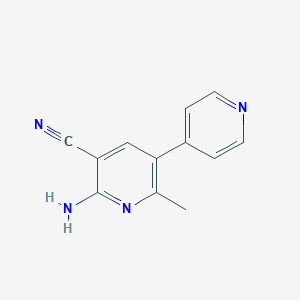
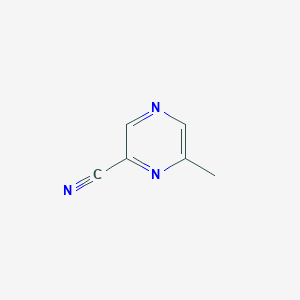
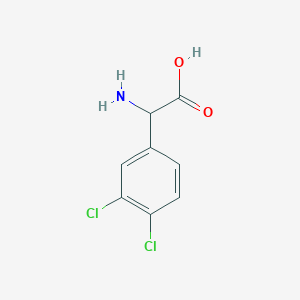
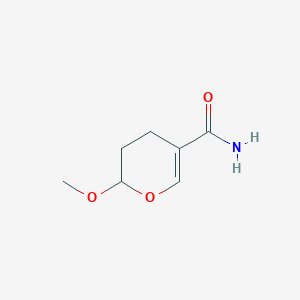
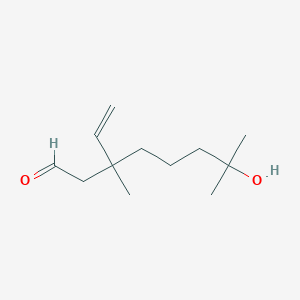
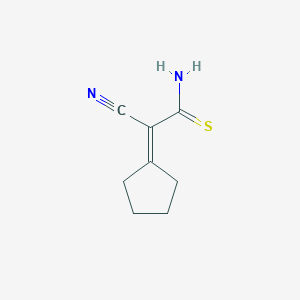
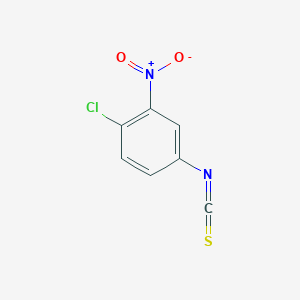
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
